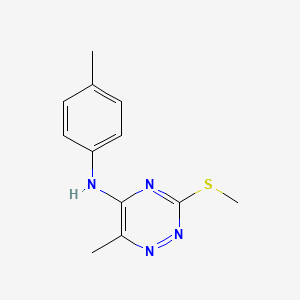![molecular formula C16H24N2O4S B5308662 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective noradrenaline neurotoxin that has been used to study the role of noradrenaline in various physiological and pathological processes.
作用機序
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride selectively damages noradrenergic neurons by causing the formation of reactive oxygen species (ROS) and inducing oxidative stress. The ROS then damage the mitochondria and other cellular components, leading to cell death. This mechanism of action makes this compound a useful tool for studying the role of noradrenaline in various physiological and pathological processes.
Biochemical and Physiological Effects:
Noradrenaline is a neurotransmitter that plays a key role in regulating various physiological processes such as blood pressure, heart rate, and mood. This compound-induced noradrenaline depletion has been shown to affect these processes, leading to changes in behavior, cognition, and other physiological processes. This compound has also been shown to affect the immune system, with studies showing that it can modulate the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of using 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride in lab experiments is that it allows researchers to selectively deplete noradrenaline without affecting other neurotransmitters. This makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, this compound-induced noradrenaline depletion is not permanent, and noradrenergic neurons can regenerate over time. This can limit the usefulness of this compound in long-term studies.
将来の方向性
There are several future directions for research on 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is the role of noradrenaline in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to induce noradrenaline depletion in animal models of these diseases, and further research could help elucidate the role of noradrenaline in these conditions. Another area of interest is the development of new neurotoxins that can selectively target other neurotransmitters, allowing researchers to study their role in various physiological and pathological processes.
合成法
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction yields this compound as a hydrochloride salt, which is then purified by recrystallization.
科学的研究の応用
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been widely used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to induce noradrenaline depletion in animal models, which allows researchers to study the effects of noradrenaline on behavior, cognition, and other physiological processes.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-13-4-5-15(14(10-13)22-2)23(19,20)18-9-7-16(12-18)6-3-8-17-11-16/h4-5,10,17H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKYWOFZEUBYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5308583.png)

![ethyl 4-{2-(benzoylamino)-3-[4-(methylthio)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5308604.png)
![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308614.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5308670.png)
![N-(4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5308674.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5308677.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![N-1-naphthyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308686.png)